molecular formula C14H10ClN3O B8595255 N-(2-cyanophenyl)-4-amino-2-chlorobenzamide

N-(2-cyanophenyl)-4-amino-2-chlorobenzamide

Cat. No.: B8595255
M. Wt: 271.70 g/mol
InChI Key: IOKOKPHNWWJFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-4-amino-2-chlorobenzamide is a useful research compound. Its molecular formula is C14H10ClN3O and its molecular weight is 271.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

4-amino-2-chloro-N-(2-cyanophenyl)benzamide

InChI

InChI=1S/C14H10ClN3O/c15-12-7-10(17)5-6-11(12)14(19)18-13-4-2-1-3-9(13)8-16/h1-7H,17H2,(H,18,19)

InChI Key

IOKOKPHNWWJFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Cyanophenyl)-2-chloro-4-nitrobenzamide (1.30 g, 4.04 mmol) was added to a stirred suspension of tin (II) chloride dihydrate (4.42 g, 23 mmol) in hydrochloric acid (52 ml) at 0° C. The reaction was allowed to warm to ambient temperature over 2 hours and aqueous sodium hydroxide was added to take the reaction to pH 10. Extraction of the aqueous layer with dichloromethane (3×50 ml), followed by solvent evaporation in vacuo, yielded N-(2-cyanophenyl)-4-amino-2-chlorobenzamide (0.19 g, 16% yield) as a white solid:
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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